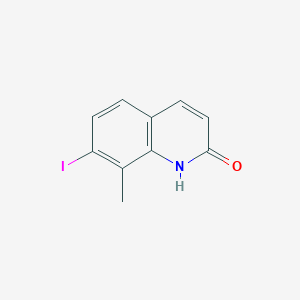

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

7-fluoro-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBWFFOBFDJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944407-14-1 | |

| Record name | 7-fluoro-8-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methodology:

- Radical initiation: Using radical initiators such as tributyltin hydride (Bu₃SnH) under thermal or microwave conditions.

- Substrate preparation: Starting from N-aryl-α-halo-alkenyl anilides, which undergo 6-exo-trig radical cyclization to form the dihydroquinolinone core.

- Halogenation: Incorporation of iodine at specific positions (e.g., C-7) via Finkelstein reactions or direct halogenation of the precursor.

Key Findings:

Data Table 1: Radical Cyclization Precursors and Yields

| Precursor Type | Halogenation Step | Cyclization Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Aryl-α-iodo-anilide | Iodination at aromatic ring | Radical initiation with Bu₃SnH | 76–95 | High efficiency, regioselectivity |

Transition-Metal Catalyzed Cyclization

Transition-metal catalysis, especially palladium, ruthenium, and iridium catalysts, has been employed for constructing quinolinone frameworks, often involving coupling and cyclization of aryl halides with alkynes or alkenes.

Methodology:

- Palladium-catalyzed coupling: Using N-aryl-β-bromo-α-keto compounds with alkynes or acrylates to form quinolin-2(1H)-ones.

- Cyclization conditions: Typically performed under mild conditions with bases like potassium carbonate (K₂CO₃) in polar solvents such as DMF or acetonitrile.

- Halogenation: Incorporation of iodine at C-7 achieved via halogen exchange reactions post-cyclization.

Research Findings:

Data Table 2: Transition-Metal Catalyzed Synthesis

| Catalyst | Substrate | Key Steps | Yield (%) | Remarks |

|---|---|---|---|---|

| Pd(0) | N-Aryl-β-bromo-α-keto | Coupling + cyclization | 85–92 | Post-synthesis halogenation with iodine |

Lactamization and Cyclization Under Basic Conditions

Eco-friendly and transition-metal-free methods involve lactamization of 2-alkenylanilines under carbon dioxide atmosphere, often facilitated by bases like sodium carbonate (Na₂CO₃).

Methodology:

- Reaction conditions: Heating at 150°C under microwave irradiation with Na₂CO₃ in DMF.

- Halogenation: Iodination at the aromatic ring or specific positions via electrophilic substitution using iodine or iodine reagents.

Research Findings:

Data Table 3: Eco-friendly Lactamization

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Na₂CO₃ + I₂ | Microwave at 150°C | 89 | Iodination at aromatic ring post-cyclization |

Key Considerations and Notes

- Substituent Effects: Electron-donating groups (e.g., methyl) facilitate cyclization, while halogenation (iodine) often occurs via electrophilic substitution on activated aromatic rings.

- Reaction Conditions: Elevated temperatures (100–150°C), microwave irradiation, and inert atmospheres are common to promote cyclization and halogenation.

- Purification: Typically involves silica gel chromatography, with yields ranging from moderate to high depending on the precursor and method.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or thiol derivatives.

Oxidation Products: Oxidation can yield quinolin-2,4-dione derivatives.

Reduction Products: Reduction can lead to the formation of 1,2,3,4-tetrahydroquinoline derivatives.

Scientific Research Applications

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.

Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 7-iodo-8-methyl-1,2-dihydroquinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and the quinolin-2-one core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinolinone core significantly alter electronic and steric properties:

Key Observations :

- Iodine vs. Hydroxyl : The iodine in the target compound increases molecular weight and lipophilicity compared to the hydroxylated analog . This may improve membrane permeability but reduce aqueous solubility.

- Positional Effects: Iodine at C7 (target) versus C8 (8-iodoquinolin-2(1H)-one) alters steric accessibility. The C7 position may favor interactions with hydrophobic protein pockets, whereas C8-substituted analogs could exhibit different reactivity in cross-coupling reactions .

Physicochemical Properties and Solubility

- Thermal Stability : Methyl groups (e.g., at C8) may improve conformational rigidity, as seen in related crystallographic studies using SHELX refinements ().

Biological Activity

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one (CAS No. 944407-14-1) is a quinolinone derivative notable for its unique structure, which includes an iodine atom at the 7th position and a methyl group at the 8th position. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique reactivity profile.

The molecular formula of this compound is C10H8INO, and its structure influences its biological activity significantly. The presence of the iodine atom enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, which can lead to therapeutic effects. For instance, it has been investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.

- Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication mechanisms.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various quinolinone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Antiviral Activity

In a recent investigation reported in Pharmaceutical Research, researchers evaluated the antiviral efficacy of this compound against influenza virus. The study found that the compound effectively reduced viral titers in infected cells by inhibiting viral RNA synthesis .

Enzyme Inhibition Studies

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibition potential of this compound. It was found to act as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits influenza virus replication | |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Iodo-8-methyl-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves halogenation of the quinolinone core. For iodinated analogs, direct electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid (e.g., FeCl₃) is common . Optimization should focus on temperature control (e.g., 0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity material .

- Key Variables : Reaction time, solvent polarity (e.g., dichloromethane vs. DMF), and iodine source reactivity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C7, methyl at C8) by comparing chemical shifts to brominated analogs like 8-Bromo-1,2-dihydroquinolin-2-one .

- HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₀H₉INO: 286.97 g/mol).

- IR : Monitor carbonyl stretching (~1680–1700 cm⁻¹) to confirm lactam stability .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidative decomposition. Avoid prolonged exposure to light, as iodinated compounds are prone to photolytic cleavage. Periodic TLC or HPLC analysis is recommended to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the iodine site to evaluate its suitability for Suzuki-Miyaura couplings. Compare with brominated analogs to assess leaving-group propensity .

- Experimental Validation : Perform kinetic studies under standardized Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to correlate computational predictions with experimental yields.

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolinones?

- Methodological Answer :

- Meta-analysis : Systematically review studies for variables like assay type (e.g., enzyme inhibition vs. cellular toxicity) and solvent effects (DMSO vs. aqueous buffers) .

- Control Experiments : Replicate conflicting studies with standardized protocols (e.g., IC₅₀ determination under identical conditions).

- Data Triangulation : Cross-reference crystallographic data (if available) to confirm binding modes versus activity discrepancies .

Q. How to design a mechanistic study to investigate the oxidative degradation pathways of this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated oxidative conditions (H₂O₂, UV light) and monitor degradation via LC-MS.

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) to identify transient intermediates via EPR spectroscopy.

- Isotopic Labeling : Incorporate ¹⁸O into the lactam carbonyl to track oxygen exchange during hydrolysis .

Q. What advanced spectroscopic techniques are optimal for studying surface adsorption behavior of this compound in environmental interfaces?

- Methodological Answer :

- AFM-IR : Nanoscale infrared spectroscopy to map adsorption on model surfaces (e.g., silica).

- ToF-SIMS : Profile surface composition and quantify iodine retention under varying humidity .

- In Situ Raman : Monitor real-time conformational changes during adsorption/desorption cycles.

Methodological Frameworks

Q. How to apply the FINER criteria to evaluate research questions on this compound?

- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Novel : Compare with existing data on bromo/methyl derivatives to identify understudied properties .

- Ethical : Adhere to safety protocols for handling iodinated compounds (e.g., thyroid toxicity risks) .

- Relevant : Align with broader goals like drug discovery or environmental fate studies .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.